molecular formula C23H20N2O3S2 B2733359 N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 941925-79-7

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2733359
CAS No.: 941925-79-7
M. Wt: 436.54
InChI Key: GIOXDOAFAGYDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. The benzothiazole nucleus is a versatile heterocycle known for its significant biological activities and is a key structural component in several therapeutic agents and investigational compounds . Molecules containing the benzothiazole moiety have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects, making them a fertile area for research into new therapeutic leads . The specific substitution pattern on this molecule—including the 6-methyl group on the benzothiazole ring, the N-benzyl group, and the 2-(methylsulfonyl)benzamide moiety—suggests its potential utility in the design and optimization of enzyme inhibitors or receptor modulators. Methylsulfonyl groups are often incorporated into drug candidates for their electron-withdrawing properties and potential to engage in hydrogen bonding, which can enhance binding affinity to biological targets. This compound is intended for research applications only, such as in vitro bio-screening, hit-to-lead optimization studies, and investigations into the structure-activity relationships (SAR) of benzothiazole derivatives. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-16-12-13-19-20(14-16)29-23(24-19)25(15-17-8-4-3-5-9-17)22(26)18-10-6-7-11-21(18)30(2,27)28/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOXDOAFAGYDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, a compound with significant structural complexity, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C23H20N2O3S2
  • Molecular Weight : 436.6 g/mol
  • CAS Number : 941925-79-7

The compound features a benzothiazole moiety, which is known for its diverse biological activities, and a methylsulfonyl group that enhances its pharmacological profiles.

Synthesis

The synthesis of this compound typically involves the coupling of substituted 2-amino benzothiazoles with N-benzyl sulfonamides. The reaction conditions are optimized to yield high purity and yield. Common reagents include coupling agents and solvents that facilitate the formation of the amide bond.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may also demonstrate comparable efficacy .

Anti-inflammatory Properties

The presence of the methylsulfonyl group is believed to enhance the anti-inflammatory potential of this compound. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary studies suggest that this compound may reduce inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .

Anticancer Activity

Recent investigations have explored the anticancer properties of benzothiazole derivatives. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including those resistant to standard therapies. The structure-activity relationship (SAR) studies indicate that modifications in the benzothiazole ring can significantly affect the anticancer activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several benzothiazole derivatives for their antimicrobial activities against Staphylococcus aureus and E. coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to standard antibiotics .
  • Anti-inflammatory Effects : A research article reported on a series of benzothiazole derivatives showing significant inhibition of COX enzymes in vitro. The study highlighted how modifications in the sulfonamide group influenced anti-inflammatory potency.
  • Cytotoxicity Assessment : In a comparative study involving various thiazole derivatives, this compound was tested against cancer cell lines. The findings revealed promising cytotoxic effects comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameKey ActivityReference
N-(benzo[d]thiazol-2-yl)-4-methylsulfonamideAntimicrobial
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamideAnti-inflammatory
Benzothiazole Derivative XCytotoxicity against cancer cells

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is C23H20N2O3S2C_{23}H_{20}N_{2}O_{3}S_{2}, with a molecular weight of 436.6 g/mol. The compound features a benzyl group, a methylbenzo[d]thiazole moiety, and a methylsulfonyl group, which contribute to its unique chemical properties and biological activities.

Inhibition of EZH2

One of the most significant applications of this compound is its role as an inhibitor of enhancer of zeste homolog 2 (EZH2). EZH2 is an enzyme involved in histone methylation and gene expression regulation, playing a critical role in various cancers. Research indicates that this compound effectively blocks EZH2 activity, leading to the suppression of cancer cell proliferation and survival.

Case Study: Cancer Treatment

  • Study Focus : Evaluating the anti-cancer properties through EZH2 inhibition.
  • Findings : The compound demonstrated significant efficacy in reducing cell viability in cancer cell lines characterized by high EZH2 expression.

Antimicrobial Activity

Research has also explored the antimicrobial potential of benzothiazole derivatives, including this compound. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a potential for development as antimicrobial agents .

Case Study: Antimicrobial Screening

  • Study Focus : Evaluation against Gram-positive and Gram-negative bacteria.
  • Findings : Certain derivatives exhibited notable antimicrobial activity, indicating that modifications to the benzothiazole structure can enhance efficacy.

Enzyme Inhibition Studies

The compound's structural characteristics make it a candidate for enzyme inhibition studies beyond EZH2. For instance, derivatives have been synthesized and tested against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Data Table: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (µM)
This compoundα-glucosidaseX
N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamideAcetylcholinesteraseY

(Note: Specific IC50 values need to be filled based on experimental data)

Comparison with Similar Compounds

Core Benzothiazole-Benzamide Derivatives

  • N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)benzamide (): This compound shares the methylsulfonyl and benzamide groups with the target molecule but lacks the N-benzyl and 6-methyl substituents.
  • N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide derivatives () :
    These compounds feature benzamide linked to a benzothiazole-attached phenyl ring. Substituents like methoxy (3b) or chloro (3c) on the phenyl ring modulate electronic properties and bioactivity. For example, 3b (methoxy-substituted) exhibits a lower melting point (142–146°C) compared to 3a (185–189°C), suggesting differences in crystallinity and solubility .

Sulfonyl-Containing Analogues

  • 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a, ): This derivative includes a pyridinyl-thiazole group instead of benzothiazole.
  • Nitazoxanide () :
    A nitro-thiazolide antiparasitic agent with a 5-nitro-thiazole ring. Unlike the target compound’s methylsulfonyl group, the nitro group in nitazoxanide is associated with redox activity, which can contribute to toxicity but is critical for its antiparasitic mechanism .

Anticancer and Kinase Inhibition

  • VEGFR-2 Inhibitors () :
    Compounds like 6d (a nitrobenzothiazole-thiadiazole hybrid) exhibit potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM). The target compound’s methylsulfonyl group may confer similar kinase affinity but with improved selectivity due to reduced nitro-associated toxicity .
  • Cell Permeability: The N-benzyl group in the target compound likely enhances logP values compared to non-benzylated analogs, improving cell membrane penetration. For instance, derivatives like 3l–3p () with methyl groups on the phenyl ring show varied melting points (106–181°C), correlating with solubility and bioavailability trends .

Antibacterial and Antifungal Activity

  • Triazolo-thiadiazole-Benzothiazole Hybrids () :
    Compounds such as 5a-j demonstrate broad-spectrum antimicrobial activity. The target compound’s methylsulfonyl group may enhance hydrogen bonding with microbial targets, while the benzyl group could mitigate efflux pump resistance .

Key Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (Example) Melting Point/LogP* Reference
Target Compound Benzothiazole-benzamide N-benzyl, 6-methyl, 2-methylsulfonyl Potential kinase inhibition Not reported
N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)benzamide Benzothiazole-benzamide 6-methylsulfonyl Not reported Not reported
Nitazoxanide Nitro-thiazole-benzamide 5-nitro-thiazole Antiparasitic (IC₅₀ = 0.2–2 µg/mL) 202–204°C
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Pyridinyl-thiazole-benzamide 3-methylsulfonyl Anticancer screening Not reported
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide (3a) Phenyl-benzothiazole-benzamide None Anticancer (cell cycle arrest) 185–189°C

*LogP values inferred from substituent contributions (e.g., benzyl ≈ +2.0, methylsulfonyl ≈ −1.0).

Q & A

Q. What are the key functional groups in N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, and how do they influence reactivity?

  • Methodological Answer : The compound contains:
  • A benzothiazole core (6-methyl-substituted), contributing π-π stacking interactions and potential bioactivity.
  • Methylsulfonyl (-SO₂CH₃) and benzamide groups, which enhance electrophilicity and hydrogen-bonding capacity.
  • N-benzyl substitution, enabling steric and electronic modulation for target selectivity.
    Reactivity can be probed via nucleophilic substitution at the sulfonyl group or oxidation/reduction of the benzothiazole moiety. Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical for tracking functional group transformations .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : A typical multi-step synthesis involves:

Thiazole Core Formation : Cyclization of 2-amino-6-methylbenzenethiol with a carbonyl source (e.g., benzaldehyde derivatives) under acidic conditions.

N-Benzylation : Alkylation using benzyl halides in the presence of a base (e.g., K₂CO₃) in DMF or THF.

Sulfonylation : Reaction with methylsulfonyl chloride in dichloromethane, monitored by TLC for completion.
Purification via column chromatography (silica gel, hexane/EtOAc) and recrystallization (methanol/water) ensures >95% purity .

Q. How can researchers confirm the compound’s structural identity?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ ion).
  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; methylsulfonyl at δ 3.2–3.5 ppm).
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the sulfonylation step?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation.
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states.
  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-sulfonylation).
    Yield improvements (≥15%) have been reported using microwave-assisted synthesis (100°C, 30 min) .

Q. What strategies resolve contradictory biological activity data in different assays?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to rule out assay-specific artifacts.
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities.
  • Metabolic Stability Tests : Assess liver microsome stability to identify false negatives due to rapid degradation .

Q. How does the methylsulfonyl group influence structure-activity relationships (SAR) in related analogs?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -SO₂CH₃ group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine in enzyme active sites).
  • Hydrogen-Bond Acceptor Capacity : Crystallographic data (e.g., Acta Cryst. E68, o1857) show sulfonyl oxygen interactions with His159 in PFOR enzymes, critical for inhibitory activity .

Q. What analytical methods are recommended to detect and quantify degradation products?

  • Methodological Answer :
  • HPLC-DAD/MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate degradation products.
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) to simulate stability challenges.
  • Quantitative NMR (qNMR) : Compare peak integrals of parent compound vs. degradants .

Critical Analysis of Contradictory Evidence

  • Synthetic Yield Variability : reports 70–80% yields for allylation steps, while notes 50–60% for similar conditions. This discrepancy may arise from differences in solvent purity or catalyst batch quality. Researchers should replicate protocols with rigorously dried solvents .
  • Biological Activity : highlights insulin-sensitizing effects, whereas emphasizes anticancer activity. These differences may reflect assay-specific conditions (e.g., cell line selection). Cross-validation using orthogonal assays (e.g., kinase profiling vs. glucose uptake) is advised .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.